2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)pyridine
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Overview
Description
2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of dichlorophenyl and difluoromethoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)pyridine typically involves the reaction of 2,3-dichlorobenzaldehyde with difluoromethoxyacetic acid in the presence of a base, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dichlorophenyl)-3-methoxypyridine
- 2-(2,3-Dichlorophenyl)-3-(trifluoromethoxy)pyridine
- 2-(2,3-Dichlorophenyl)-3-(chloromethoxy)pyridine
Uniqueness
2-(2,3-Dichlorophenyl)-3-(difluoromethoxy)pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H7Cl2F2NO |
---|---|
Molecular Weight |
290.09 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-3-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C12H7Cl2F2NO/c13-8-4-1-3-7(10(8)14)11-9(18-12(15)16)5-2-6-17-11/h1-6,12H |
InChI Key |
LNRPSTXSSATTAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC=N2)OC(F)F |
Origin of Product |
United States |
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